molecular formula C17H22N2O2S B2650665 2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 1904330-09-1

2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2650665
CAS No.: 1904330-09-1
M. Wt: 318.44
InChI Key: XRQNFCRBVKJATF-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic compound that features an indole ring, an oxane (tetrahydropyran) ring, and an acetamide group

Scientific Research Applications

2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by an oxane-containing nucleophile.

    Formation of the Acetamide Group: The final step involves the acylation of the indole-oxane intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the oxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted indole or oxane derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole ring can participate in π-π stacking interactions, while the acetamide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Another indole derivative with applications in organic synthesis and material science.

    3-(1H-indol-5-yl)-1,2,4-oxadiazole: Known for its potential as an anti-inflammatory and antibacterial agent.

Uniqueness

2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is unique due to the presence of both an indole ring and an oxane ring, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-indol-1-yl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-17(18-8-12-22-15-6-10-21-11-7-15)13-19-9-5-14-3-1-2-4-16(14)19/h1-5,9,15H,6-8,10-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQNFCRBVKJATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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